Deuterium Kinetic Isotope Effect (KIE) in α-Hydroxylation: A 5-Fold Reduction in Rate for Lignoceric Acid
In an enzymatic assay of α-hydroxylation in rat brain, lignoceric acid bearing deuterium at the C2 position ([2-²H₂]lignoceric acid) exhibited a 5-fold reduction in the maximum velocity (Vmax) of hydroxylation compared to its non-deuterated (protiated) counterpart, demonstrating a substantial primary deuterium kinetic isotope effect (KIE) [1]. This provides a class-level inference that deuterium substitution, as in lignoceric acid-d3, can significantly alter the rate of specific metabolic reactions, a critical consideration for tracer studies where metabolic flux may be perturbed.
| Evidence Dimension | Enzymatic hydroxylation rate (Vmax) |
|---|---|
| Target Compound Data | One-fifth (20%) of the rate of nondeuterated lignoceric acid [for [2-²H₂]lignoceric acid] |
| Comparator Or Baseline | Nondeuterated lignoceric acid (normalized to 100%) |
| Quantified Difference | 5-fold reduction in Vmax |
| Conditions | Rat brain postnuclear preparation, α-hydroxylation assay |
Why This Matters
This quantifies the potential for deuterium-induced metabolic perturbations, informing experimental design for tracer studies.
- [1] Murad, S., Chen, R. H. K., & Kishimoto, Y. (1977). alpha-Hydroxylation of fatty acids in brain. Substrate specificity and deuterium isotope effect. Journal of Biological Chemistry, 252(15), 5206-5210. View Source
